3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one
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Overview
Description
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one is a complex organic compound that features an indole ring, an oxadiazole ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of amidoximes with carboxylic acids or their derivatives.
Thiomorpholine Introduction: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, derivatives of indole and oxadiazole rings have shown promise as inhibitors of enzymes like monoamine oxidase .
Medicine
Medicinally, this compound is being investigated for its potential therapeutic effects. Compounds with similar structures have been found to exhibit anti-inflammatory, antibacterial, and anticancer activities .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound also features an indole and oxadiazole ring but differs in its substitution pattern.
Indole-1,2,4-oxadiazole derivatives: These compounds share the core structure but vary in their functional groups and side chains.
Uniqueness
What sets 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one apart is the presence of the thiomorpholine moiety, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-thiomorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C17H18N4O2S/c22-16(21-7-9-24-10-8-21)4-3-15-19-17(20-23-15)13-2-1-12-5-6-18-14(12)11-13/h1-2,5-6,11,18H,3-4,7-10H2 |
InChI Key |
FECBVBPGWCXFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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